molecular formula C12H18O3 B14367970 (4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one CAS No. 91478-36-3

(4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one

Katalognummer: B14367970
CAS-Nummer: 91478-36-3
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: SZWFUHVNQGJHSI-JQWIXIFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one is a chiral compound with a unique structure that includes a cyclohexyl group and an oxolanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of cyclohexanone with an appropriate acetylating agent in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with high purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and chiral catalysis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.

Medicine

In medicine, this compound has potential applications as a precursor for drug development. Its unique structure can be modified to create new pharmaceuticals with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chiral properties make it useful for creating enantiomerically pure products.

Wirkmechanismus

The mechanism of action of (4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4R,5S)-4,5-Diethyloctane: Another chiral compound with a different functional group arrangement.

    (4R,5S)-5-Acetylamino-4-diethylcarbamoyl-5,6-dihydro-4H-pyran-2-carboxylic acid: A compound with similar stereochemistry but different functional groups.

Uniqueness

(4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one is unique due to its specific combination of a cyclohexyl group and an oxolanone ring. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

91478-36-3

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

IUPAC-Name

(4R,5S)-4-acetyl-5-cyclohexyloxolan-2-one

InChI

InChI=1S/C12H18O3/c1-8(13)10-7-11(14)15-12(10)9-5-3-2-4-6-9/h9-10,12H,2-7H2,1H3/t10-,12-/m0/s1

InChI-Schlüssel

SZWFUHVNQGJHSI-JQWIXIFHSA-N

Isomerische SMILES

CC(=O)[C@@H]1CC(=O)O[C@H]1C2CCCCC2

Kanonische SMILES

CC(=O)C1CC(=O)OC1C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.